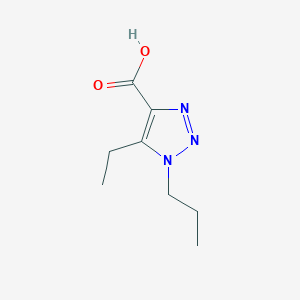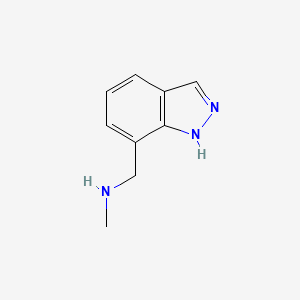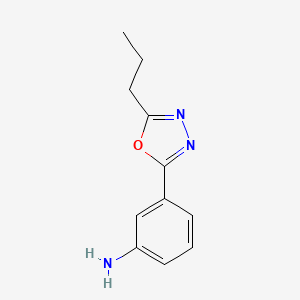![molecular formula C7H10ClN3O2 B13536305 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features a triazole ring, a cyclopropyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The triazole ring can also interact with biological macromolecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents on the triazole ring.
Uniqueness
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10ClN3O2 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
2-[1-(1,2,4-triazol-1-yl)cyclopropyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)3-7(1-2-7)10-5-8-4-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChI-Schlüssel |
GNWWZSVNQREFJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)N2C=NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)












